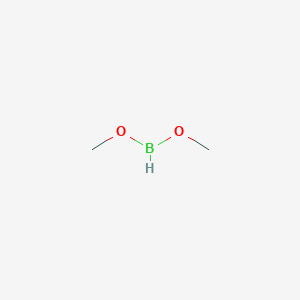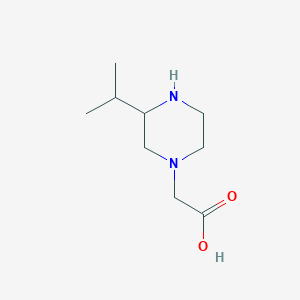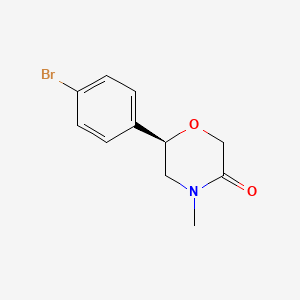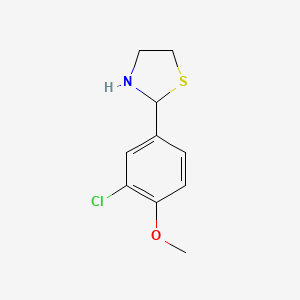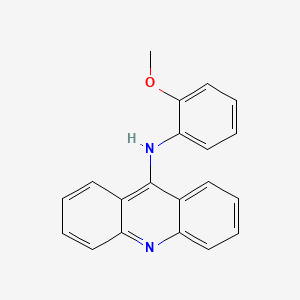
N-(2-methoxyphenyl)acridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)acridin-9-amine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as pharmacology, material sciences, and photophysics . Acridine derivatives, including this compound, are of significant interest due to their unique physical and chemical properties, biological activities, and industrial applications .
Méthodes De Préparation
The synthesis of N-(2-methoxyphenyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . The final product can be obtained through a microwave-assisted reaction with an artemisinin analogue in acetonitrile, using potassium carbonate (K₂CO₃) and potassium iodide (KI) as catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-(2-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more hydrophilic species or practically insoluble acridones.
Reduction: In a reductive environment, partially hydrogenated acridines can be formed.
Substitution: The compound can undergo nucleophilic substitution reactions, such as oxidative nucleophilic substitution of hydrogen (SNH) amidation.
Common reagents and conditions used in these reactions include oxidizing agents like air oxygen, halogens, sulfur, and metal cations, as well as reducing agents in reductive environments . Major products formed from these reactions include acridones and partially hydrogenated acridines .
Applications De Recherche Scientifique
N-(2-methoxyphenyl)acridin-9-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)acridin-9-amine primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting biological processes involving DNA and related enzymes . This intercalation can inhibit topoisomerase or telomerase enzymes, leading to anticancer effects . The compound’s ability to penetrate the blood-brain barrier makes it a potential candidate for treating central nervous system tumors and neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
N-(2-methoxyphenyl)acridin-9-amine can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits high activity against solid tumors and can penetrate the blood-brain barrier.
Triazoloacridone (C-1305): Known for its anticancer properties and ability to act as a DNA intercalator.
Amsacrine (m-AMSA): Used clinically for its anticancer activity, particularly in treating leukemia.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other acridine derivatives .
Propriétés
Numéro CAS |
75775-77-8 |
|---|---|
Formule moléculaire |
C20H16N2O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2O/c1-23-19-13-7-6-12-18(19)22-20-14-8-2-4-10-16(14)21-17-11-5-3-9-15(17)20/h2-13H,1H3,(H,21,22) |
Clé InChI |
BTEWJCAHJQYSKV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Solubilité |
35.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


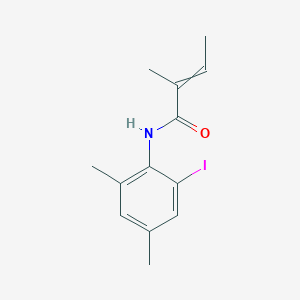
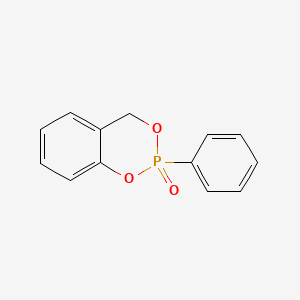
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)
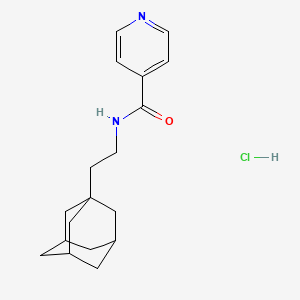

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)

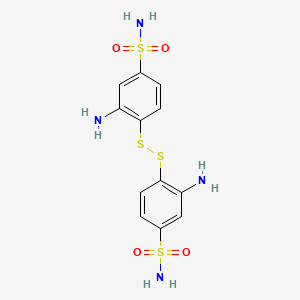
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
